5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide
Overview
Description
5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the thiazole ring, along with a hydrobromide salt form. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide typically involves the bromination of 4-methyl-1,3-thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency. The final product is typically purified through recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted thiazole derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of methylthiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are effective reducing agents.
Major Products:
- Substituted thiazole derivatives
- Thiazole sulfoxides and sulfones
- Methylthiazole derivatives
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various thiazole-based compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, thiazole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The bromomethyl group allows for easy modification, enabling the synthesis of a wide range of bioactive molecules.
Medicine: Thiazole derivatives have shown promise as therapeutic agents. Compounds derived from this compound are investigated for their potential use in treating various diseases, including bacterial infections and cancer.
Industry: In the industrial sector, thiazole derivatives are used as additives in lubricants, corrosion inhibitors, and polymer stabilizers
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with desired biological or chemical properties.
Molecular Targets and Pathways: In biological systems, thiazole derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For example, some thiazole-based compounds have been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
- 4-(Bromomethyl)-1,3-thiazole hydrobromide
- 5-(Bromomethyl)-2-methyl-1,3-thiazole hydrobromide
- 2-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide
Comparison: While these compounds share a similar thiazole core structure, the position and number of substituents (bromomethyl and methyl groups) can significantly influence their reactivity and applications. For instance, the position of the bromomethyl group affects the compound’s ability to undergo nucleophilic substitution reactions, which in turn impacts its utility in organic synthesis and biological research. The unique combination of substituents in 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide makes it particularly versatile for various applications.
Properties
IUPAC Name |
5-(bromomethyl)-4-methyl-1,3-thiazole;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPJLBVOKUNTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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